Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Description
This compound belongs to the 1,2,3-oxathiazolidine class, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The tert-butyl carbamate group at position 3 and the trifluoromethyl substituent at position 5 confer unique steric and electronic properties. Its structure makes it a valuable intermediate in organic synthesis, particularly for chiral amine derivatives and macrolide antibiotics . Evidence from pilot-scale syntheses demonstrates its role in producing (1R,2R)-pseudoephenamine, a precursor for antibiotics, via cesium carbonate-mediated ring-opening reactions in dimethylformamide (DMF) . The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 2,2-dioxo-5-(trifluoromethyl)oxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO5S/c1-7(2,3)16-6(13)12-4-5(8(9,10)11)17-18(12,14)15/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVOAKFMSUIJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OS1(=O)=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114698 | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-60-1 | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Serine Derivatives
The synthesis begins with the protection of L- or D-serine to ensure regioselectivity during subsequent reactions:
Cyclization to Oxathiazolidine
The protected serine derivative undergoes cyclization using thionyl chloride (SOCl₂) in the presence of triethylamine (Et₃N) and imidazole. This step generates a cyclic sulfamidite intermediate, which is subsequently oxidized to the corresponding sulfamidate using sodium periodate (NaIO₄) and catalytic ruthenium(III) chloride (RuCl₃).
Reaction Conditions :
Oxidation to 2,2-Dioxide
The final oxidation step employs hydrogen peroxide (H₂O₂) or another oxidizing agent to convert the sulfur atom in the oxathiazolidine ring to a sulfone (2,2-dioxide).
Alternative Route via Direct Functionalization of Preformed Oxathiazolidine
An alternative strategy involves modifying preformed oxathiazolidine derivatives to introduce the trifluoromethyl group. This method is adapted from the synthesis of tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS 396074-50-3):
Synthesis of Methyl-Substituted Oxathiazolidine
Trifluoromethyl Substitution
The methyl group at position 5 is replaced with a trifluoromethyl group using a halogen-exchange reaction. For example, treatment with sulfur tetrafluoride (SF₄) or a fluorinating agent like DAST (diethylaminosulfur trifluoride) facilitates this substitution.
Challenges :
-
Regioselectivity : Ensuring substitution occurs exclusively at position 5.
-
Side Reactions : Minimizing over-fluorination or ring degradation.
Comparative Analysis of Synthetic Methods
Critical Reaction Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxathiazolidine derivatives, including tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, exhibit promising anticancer properties. These compounds can act as modulators of protein kinase B (PKB), which is implicated in several cancer pathways. A notable study demonstrated that derivatives of this compound could inhibit PKB activity, leading to reduced cell proliferation in various cancer cell lines .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This characteristic makes it a candidate for developing new antibiotics or antimicrobial agents .
Agrochemical Applications
Pesticide Development
this compound has been explored for its potential as a pesticide. Its unique chemical structure allows it to interact with specific biological targets in pests, providing a mechanism for pest control that minimizes harm to non-target organisms. Field trials have shown its efficacy in controlling common agricultural pests while exhibiting low toxicity to beneficial insects .
Materials Science
Polymer Synthesis
This compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been studied to improve mechanical strength and thermal stability. Research indicates that polymers synthesized using this compound display superior performance compared to traditional materials .
Data Table: Summary of Applications
Case Studies
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PKB Modulation Study
A study published in Cancer Research demonstrated that derivatives of tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate effectively inhibit PKB signaling pathways in breast cancer models. The research highlighted the compound's potential for developing targeted therapies against resistant cancer types. -
Pesticidal Efficacy Trial
Field trials conducted by agricultural researchers showcased the effectiveness of this compound as a pesticide against aphids and whiteflies. The results indicated a significant reduction in pest populations with minimal side effects on pollinators. -
Polymer Development Research
A collaborative study between material scientists found that incorporating tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate into polycarbonate matrices resulted in a polymer with enhanced impact resistance and thermal stability compared to conventional formulations.
Mechanism of Action
The mechanism of action of tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxathiazolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide" with structurally analogous 1,2,3-oxathiazolidine derivatives, emphasizing substituents, molecular properties, and applications:
Key Findings:
Substituent Effects :
- The trifluoromethyl group in the target compound provides distinct electronic and steric effects compared to methyl, isobutyl, or tert-butyl substituents in analogs. This enhances resistance to metabolic degradation, a feature absent in simpler derivatives like the unsubstituted variant (MW 223.25) .
- Stereochemistry : Enantiomers such as (R)-4-isobutyl and (S)-4-methyl derivatives are sold at premium prices (e.g., €318/g for the R-isomer ), highlighting the importance of chirality in pharmaceutical applications.
Synthetic Utility: The target compound is synthesized via cesium carbonate-mediated ring-opening in DMF , whereas analogs like (S)-4-methyl require HF/MeCN for deprotection .
Commercial and Safety Considerations :
- Sigma-Aldrich markets tert-butyl 4,4-dimethyl derivatives with explicit disclaimers about analytical data and purity , whereas CymitQuimica’s R-isobutyl analog is sold with detailed pricing tiers (€98–3,312 depending on quantity) .
- Safety profiles vary: The unsubstituted derivative (CAS 459817-82-4) carries warnings for toxicity (H302) and irritation (H315/H319) , while others lack hazard data.
Biological Activity
Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS No. 1958100-60-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₂F₃N₁O₅S₁
- Molecular Weight : 291.24 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to influence its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its structural characteristics. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological membranes and proteins. Such modifications can lead to alterations in pharmacokinetics and bioavailability.
Antimicrobial Properties
Research indicates that oxathiazolidine derivatives exhibit antimicrobial activity. The introduction of the trifluoromethyl group may enhance the efficacy of the compound against various microbial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. The mechanism could involve apoptosis induction in cancer cells or inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxathiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro cytotoxicity assays using human cancer cell lines revealed that the compound induced cell death in a dose-dependent manner. Flow cytometry analysis confirmed the activation of apoptotic pathways in treated cells.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in animal models. The results indicated a moderate half-life and favorable absorption characteristics, suggesting potential for therapeutic applications.
Comparative Analysis
A comparative analysis of similar compounds highlights the significance of the trifluoromethyl group in enhancing biological activity. For instance:
| Compound Name | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| This compound | High | Moderate |
| Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | Moderate | Low |
Q & A
Q. What are the key structural features of tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, and how do they influence reactivity?
The compound features a 1,2,3-oxathiazolidine ring with a 2,2-dioxide moiety, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoromethyl substituent at position 4. The Boc group enhances steric protection and stability, while the trifluoromethyl group introduces electron-withdrawing effects, modulating reactivity in nucleophilic or electrophilic reactions. The stereochemistry (often denoted as (R) or (S)) further dictates enantioselective interactions in catalysis or binding studies .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves cyclization of precursor thiols or sulfonamides with carbonyl derivatives under basic conditions. For example, KCO in acetonitrile or THF is used to facilitate ring closure, while the Boc group is introduced via tert-butyl dicarbonate (BocO) in the presence of a base like DMAP. Reaction optimization often requires temperature control (e.g., 80°C for 7 hours) and inert atmospheres to prevent decomposition .
Q. How can researchers confirm the purity and identity of this compound?
Analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent integration and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement . Cross-validation with multiple methods is critical due to limited vendor-provided analytical data .
Advanced Research Questions
Q. How can chiral resolution be achieved for enantiomers of this compound?
Chiral resolution methods include:
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- Enzymatic Kinetic Resolution : Lipases or esterases to selectively hydrolyze one enantiomer.
- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .
Q. What computational approaches are suitable for modeling its reactivity or binding interactions?
- Density Functional Theory (DFT) : To calculate transition states and predict regioselectivity in reactions involving the oxathiazolidine ring.
- Molecular Docking : For studying interactions with biological targets (e.g., enzymes), leveraging the InChI key and 3D structure from PubChem data .
- Molecular Dynamics (MD) : To simulate conformational stability under varying solvent conditions.
Q. How does the compound’s stability under different storage or reaction conditions impact experimental design?
The Boc group and trifluoromethyl substituent confer thermal stability, but the 2,2-dioxide moiety is hygroscopic. Recommendations:
- Storage : Sealed containers at 2–8°C under nitrogen to prevent hydrolysis .
- Reaction Conditions : Avoid prolonged exposure to protic solvents or strong acids, which may cleave the Boc group .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh)) with ligands (XPhos) to enhance coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for Suzuki-Miyaura or Buchwald-Hartwig reactions.
- Protecting Group Manipulation : Temporarily mask reactive sites (e.g., sulfur dioxide) to prevent side reactions .
Q. How can researchers investigate its potential biological activity given limited existing data?
- In Vitro Assays : Screen against kinase or protease libraries to identify inhibitory activity.
- Metabolic Stability Studies : Use liver microsomes to assess pharmacokinetic properties.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to pinpoint pharmacophores .
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported physical properties (e.g., melting points)?
Conflicting data may arise from polymorphic forms or impurities. Mitigation strategies:
Q. What experimental controls are essential when using this compound in catalytic studies?
- Blank Reactions : Exclude the compound to rule out solvent or catalyst-driven effects.
- Enantiomeric Excess (ee) Analysis : Use chiral columns or NMR chiral shift reagents.
- Isotopic Labeling : O or F labeling to trace reaction pathways .
Methodological Recommendations
Q. What spectroscopic techniques are optimal for tracking reaction progress?
Q. How can researchers mitigate hazards associated with handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
